(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-7(13(19)20)17-12(18)10(22-14(17)21)6-11-15-8-4-2-3-5-9(8)16-11/h2-7,18H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKITEQZYNQBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, supported by diverse sources.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a thiazolidinone ring, and a propanoic acid side chain. Its molecular formula is represented as C14H12N2O3S2. The structural characteristics are critical for its biological activity, influencing interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6c | HCT116 | 7.82 | Induces apoptosis |
| 6h | HepG2 | 10.21 | Cell cycle arrest |
| 6i | MCF-7 | 21.48 | Inhibits mTOR |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
The biological activity of (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as EGFR and HER2.
- Apoptosis Induction : The compound can activate apoptotic pathways through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Evidence indicates that it can halt cell cycle progression at the G1 phase, preventing further proliferation of cancer cells .
Case Studies
Several case studies have investigated the effects of benzimidazole derivatives on cancer treatment:
- HepG2 Cell Line Study : A study demonstrated that compound 6i induced significant apoptosis in HepG2 cells, with increased levels of caspase-3 activity observed .
- Multi-Kinase Inhibition : Research on related compounds revealed their ability to inhibit multiple kinases, suggesting a multi-target approach could enhance therapeutic efficacy against cancers resistant to single-agent therapies .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid. The compound has shown significant cytotoxicity against various cancer cell lines, including:
- Breast Cancer : Research indicates that derivatives of thiazolidinones can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. The structure-function relationship has been extensively analyzed to optimize the anticancer activity of these compounds .
- Colon Cancer : Studies have demonstrated that certain thiazolidinone derivatives exhibit high levels of cytotoxicity against human colon cancer cells (DLD-1), suggesting a broader application in treating gastrointestinal cancers .
Anti-inflammatory Properties
In addition to its anticancer properties, (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and cancer.
Research indicates that compounds with similar structures exhibit significant inhibition of inflammatory markers and pathways, suggesting that this compound could be developed as a therapeutic agent for inflammatory conditions .
Pharmacological Insights
The pharmacological profile of (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid reveals several key insights:
| Property | Description |
|---|---|
| Solubility | Moderate solubility in organic solvents |
| Stability | Stable under standard laboratory conditions |
| Bioavailability | Needs further studies to assess absorption |
| Toxicity | Preliminary studies indicate low toxicity at therapeutic doses |
Case Studies
Several case studies have explored the efficacy of thiazolidinone derivatives in clinical settings:
- Study on Breast Cancer : A systematic review evaluated multiple thiazolidinone derivatives, including (Z)-2-(5-(1H-benzo[d]imidazol-2-yl)methylene)-4-oxo derivatives, showing promising results in reducing tumor size and improving patient outcomes .
- Inflammation Models : In animal models of inflammation, compounds structurally related to (Z)-2-(5-(1H-benzo[d]imidazol-2-yl)methylene)-4-thioxothiazolidinones demonstrated significant reductions in inflammatory markers compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Heterocycles
- Pyrazole Derivatives: Compound (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13f) replaces benzimidazole with a nitrophenyl-substituted pyrazole. This substitution reduces yield (68% vs. 92% for the target compound) and increases melting point (240–242°C vs. 267–269.6°C), likely due to enhanced rigidity from the nitro group . IR spectra show similar C=O (1702 cm⁻¹) and C=S (1247 cm⁻¹) stretches, but 13f exhibits a distinct N=O peak at 1336 cm⁻¹ .
- Quinazolinone Hybrids: N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) features a quinazolinone-thiazolidinone scaffold. Unlike the target compound, its synthesis requires multi-step pathways starting from anthranilic acid, resulting in lower efficiency .
Substituent Effects on Benzimidazole Core
- Alkyl/Aryl Substituents: Derivatives like (Z)-3-(5-((1-(4-Methylbenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid introduce a 4-methylbenzyl group on the benzimidazole nitrogen. This modification improves yield (92%) and thermal stability (m.p. >300°C) compared to unsubstituted analogs, likely due to steric and electronic effects .
Halogenated Derivatives :
Chloro- and fluoro-substituted analogs (e.g., (Z)-2-(5-((6-Chloro-1-(2-fluorobenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid ) show reduced yields (71–83%) but retain high melting points (>275°C), suggesting halogenation enhances crystallinity without compromising thermal stability .
Physicochemical and Spectral Comparisons
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via Knoevenagel condensation between 1H-benzo[d]imidazole-2-carbaldehyde and a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-ylpropanoic acid) in acetic acid with sodium acetate as a catalyst. Key parameters include:
- Temperature : Reflux (~110°C) for 1–7 hours to ensure complete imine bond formation .
- Solvent : Acetic acid is preferred due to its dual role as solvent and proton donor .
- Purification : Recrystallization from acetic acid or ethanol-DMF mixtures improves purity .
Q. Which analytical techniques are most reliable for confirming the (Z)-isomer configuration and structural integrity of this compound?
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1220 cm⁻¹) groups. The imine (C=N) stretch at ~1600 cm⁻¹ differentiates isomers .
- NMR :
- 1H NMR : The Z-configuration is indicated by a downfield-shifted vinylic proton (δ ~7.5–8.0 ppm) due to conjugation with the thiazolidinone ring .
- 13C NMR : Key signals include C=O (~170 ppm), C=S (~125 ppm), and imine carbons (~150 ppm) .
Q. How does the compound’s solubility and stability vary under different pH conditions, and what formulation strategies are recommended for biological assays?
- Solubility : Poor aqueous solubility (<1 mg/mL) but dissolves in DMSO or ethanol. Stability decreases at pH >8 due to hydrolysis of the thioxo group .
- Formulation : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) for cell-based assays. Lyophilization with cyclodextrins improves stability for in vivo studies .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic isomerization or tautomerism?
- Dynamic NMR : Variable-temperature 1H NMR (e.g., 25–80°C) identifies tautomeric equilibria by observing coalescence of proton signals .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometries to match experimental data .
- X-ray Crystallography : Definitively confirms the Z-configuration and hydrogen-bonding networks .
Q. How do substitutions on the benzimidazole or thiazolidinone rings modulate biological activity, and what SAR trends have been observed?
- Benzimidazole Modifications : Electron-withdrawing groups (e.g., -NO2) enhance antibacterial activity but reduce solubility. Methoxy groups improve bioavailability by lowering topological polar surface area (TPSA) .
- Thiazolidinone Modifications : Propanoic acid side chains increase hydrogen-bond donor capacity, improving enzyme inhibition (e.g., against tyrosine kinases) .
- SAR Table :
| Substituent | Biological Activity (IC50) | Solubility (mg/mL) |
|---|---|---|
| -H | 25 µM (Anticancer) | 0.8 |
| -OCH3 | 18 µM (Anticancer) | 1.2 |
| -NO2 | 12 µM (Antibacterial) | 0.5 |
Q. What mechanistic insights explain the compound’s dual inhibitory activity against both bacterial enzymes and cancer cell lines?
- Enzyme Inhibition : The thioxo group chelates metal ions (e.g., Zn²⁺) in bacterial proteases, while the benzimidazole ring intercalates into DNA or inhibits topoisomerases in cancer cells .
- Cytotoxicity Assays : Dose-dependent apoptosis in HeLa cells (IC50 = 15 µM) correlates with caspase-3 activation and mitochondrial membrane depolarization .
Methodological Challenges and Solutions
Q. How can researchers address low reproducibility in synthetic yields due to moisture-sensitive intermediates?
- Solution : Use anhydrous solvents (e.g., acetic acid with molecular sieves) and inert atmosphere (N2/Ar) for imine formation steps .
- Quality Control : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, retention time ~8–10 min) .
Q. What in silico tools predict the compound’s drug-likeness and potential off-target effects?
- ADMET Prediction : SwissADME calculates Lipinski parameters (MW <500, H-bond donors <5) and bioavailability radar .
- Off-Target Screening : PharmMapper identifies potential interactions with G-protein-coupled receptors and ion channels .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency (low IC50) and poor in vivo efficacy in murine models?
- Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
